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molecular formula C7H13N3S B1581234 5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 50608-12-3

5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No. B1581234
M. Wt: 171.27 g/mol
InChI Key: UMEJBYJALNGUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04283543

Procedure details

feeding the contents of said first and second vessels concomitantly into a third vessel containing a heel, i.e., a reacted mixture having been formed previously by reacting 4-methyl-3-thiosemicarbazide with a solution of pivalic acid in the presence of a solution containing concentrated polyphosphoric acid and concentrated sulfuric acid to form 5-t-butyl-2-methylamino-1,3,4-thiadiazole in situ;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[S:6])[NH:4][NH2:5].[C:7](O)(=O)[C:8]([CH3:11])([CH3:10])[CH3:9].S(=O)(=O)(O)O>>[C:8]([C:11]1[S:6][C:3]([NH:2][CH3:1])=[N:4][N:5]=1)([CH3:10])([CH3:9])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(NN)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)O
Step Three
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing a heel, i.e.
CUSTOM
Type
CUSTOM
Details
a reacted mixture having been formed previously

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NN=C(S1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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